molecular formula C8H7N3O2 B13247310 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid

6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13247310
M. Wt: 177.16 g/mol
InChI Key: UECOUARUOIFDGR-UHFFFAOYSA-N
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Description

6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazine ring substituted with a prop-2-yn-1-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the prop-2-yn-1-ylamino group but shares the pyrazine and carboxylic acid functionalities.

    6-Aminopyrazine-2-carboxylic acid: Similar structure but with an amino group instead of the prop-2-yn-1-ylamino group.

    Propargylamine: Contains the prop-2-yn-1-ylamino group but lacks the pyrazine ring.

Uniqueness: 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is unique due to the combination of the pyrazine ring, the carboxylic acid group, and the prop-2-yn-1-ylamino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-(prop-2-ynylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-2-3-10-7-5-9-4-6(11-7)8(12)13/h1,4-5H,3H2,(H,10,11)(H,12,13)

InChI Key

UECOUARUOIFDGR-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC(=CN=C1)C(=O)O

Origin of Product

United States

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